molecular formula C11H12O2 B2780024 3-Phenyloxolane-3-carbaldehyde CAS No. 914365-68-7

3-Phenyloxolane-3-carbaldehyde

Cat. No.: B2780024
CAS No.: 914365-68-7
M. Wt: 176.215
InChI Key: MHIRTNVRQOESLH-UHFFFAOYSA-N
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Description

3-Phenyloxolane-3-carbaldehyde is an organic compound with the molecular formula C11H12O2. It is a member of the oxolane family, characterized by a five-membered ring containing one oxygen atom. This compound is notable for its aromatic phenyl group attached to the oxolane ring, which imparts unique chemical properties.

Properties

IUPAC Name

3-phenyloxolane-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-8-11(6-7-13-9-11)10-4-2-1-3-5-10/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIRTNVRQOESLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914365-68-7
Record name 3-phenyloxolane-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxolane-3-carbaldehyde typically involves the reaction of phenylacetaldehyde with an appropriate oxolane derivative. One common method is the acid-catalyzed cyclization of phenylacetaldehyde with dihydrofuran. The reaction is carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production. The compound is then purified through distillation or recrystallization techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Phenyloxolane-3-carboxylic acid.

    Reduction: 3-Phenyloxolane-3-methanol.

    Substitution: Brominated derivatives of this compound.

Scientific Research Applications

3-Phenyloxolane-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It serves as a building block in the manufacture of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-Phenyloxolane-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Phenyltetrahydrofuran-3-carbaldehyde: Similar in structure but with a tetrahydrofuran ring instead of oxolane.

    3-Phenyl-2-oxazolidinone: Contains an oxazolidinone ring, differing in the nitrogen atom presence.

    Benzaldehyde: A simpler aromatic aldehyde without the oxolane ring.

Uniqueness: 3-Phenyloxolane-3-carbaldehyde is unique due to its combination of an aromatic phenyl group and an oxolane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry.

Biological Activity

3-Phenyloxolane-3-carbaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane (tetrahydrofuran) ring structure with a phenyl group and an aldehyde functional group. The molecular formula is C10H10OC_{10}H_{10}O, with a molecular weight of approximately 150.19 g/mol. Its structure can be represented as follows:

Structure C6H5C4H7CHO\text{Structure }\text{C}_6\text{H}_5-\text{C}_4\text{H}_7\text{CHO}

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell membranes, leading to cell lysis and death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Properties

The anticancer potential of this compound has been explored in several cancer cell lines. Studies have reported that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspase pathways. The compound has shown selective cytotoxicity against human cancer cells while exhibiting lower toxicity towards normal cells.

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15 µM
NCI-H187 (Lung Cancer)10 µM
HeLa (Cervical Cancer)12 µM

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The results indicated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential as a therapeutic agent for treating infections caused by resistant bacteria .

Case Study 2: Anticancer Activity

In another study published in a peer-reviewed journal, the effects of this compound on MCF-7 breast cancer cells were investigated. The compound was found to induce apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) generation. The authors concluded that this compound could serve as a lead for developing new anticancer agents .

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